The SUP2 protein, also known as Suppressor of Ty1 2, is a specific protein found in the yeast species Saccharomyces cerevisiae. This protein plays a crucial role in the cellular processes associated with the suppression of Ty1 transposable elements, which are retrotransposons that can integrate into the yeast genome and potentially disrupt normal gene function. The understanding of SUP2 protein is essential for studying genetic regulation and the mechanisms of transposable elements in eukaryotic organisms.
The SUP2 protein is encoded by the SUP2 gene located on chromosome VI of Saccharomyces cerevisiae. The gene's sequence and functional annotations can be accessed through various genomic databases, including the Saccharomyces Genome Database, which provides comprehensive information regarding its structure and function .
SUP2 belongs to a class of proteins involved in RNA processing and regulation. It is classified under proteins that interact with RNA molecules, specifically those that are involved in the suppression of transposable elements within the yeast genome. This classification highlights its role in maintaining genomic stability by mitigating the effects of mobile genetic elements.
The synthesis of SUP2 protein follows the general pathway of eukaryotic protein synthesis, which involves transcription and translation processes.
The efficiency of SUP2 synthesis can be influenced by various factors, including transcription factors that bind to regulatory regions of the gene and environmental conditions that affect ribosome activity.
The SUP2 protein consists of multiple domains that facilitate its interaction with RNA molecules. Its precise three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal how SUP2 interacts with RNA and other proteins involved in transposable element suppression.
Structural data for SUP2 can be found in databases such as the Protein Data Bank, which may provide insights into its molecular conformation and functional sites critical for its activity.
SUP2 is involved in several biochemical reactions related to RNA metabolism:
The binding affinity and kinetics of SUP2 interactions can be studied using techniques such as electrophoretic mobility shift assays or surface plasmon resonance.
The mechanism by which SUP2 exerts its effects involves several key steps:
Quantitative analyses using reporter assays can provide data on how effectively SUP2 suppresses Ty1 expression under various conditions.
SUP2 has several applications in scientific research:
The SUP2 gene (later identified as SUP35) was first characterized in Saccharomyces cerevisiae in 1988 through nucleotide sequencing, revealing a 2,055-bp open reading frame encoding a 76.5-kDa protein [1]. Initially termed SUP2 based on its genetic classification as an omnipotent suppressor, it was mapped to chromosome IV via classical genetic techniques. The gene produces a single 2.3-kb transcript, with codon bias analysis indicating low endogenous expression levels [1]. The dual nomenclature (SUP2/SUP35) arose from parallel research groups: "SUP35" reflects its role in translation termination fidelity (as a eukaryotic Release Factor 3, eRF3), while "SUP2" denotes its suppressor phenotype in genetic screens. This duality underscores its dual molecular identities—a genetic suppressor and a core translational component.
Table 1: Key Features of the SUP2/SUP35 Gene
Property | Detail |
---|---|
Gene Length | 2,055 bp (ORF) |
Protein Size | 76.5 kDa |
Transcript Size | 2.3 kb |
Chromosomal Location | Chromosome IV |
Domains | N-terminal (Prion-forming), C-terminal (eRF3 homology) |
The fidelity of eukaryotic translation hinges on precise codon-anticodon recognition, where tRNA genes play a pivotal role. Nonsense mutations introduce premature termination codons (PTCs: UAA, UAG, UGA), leading to truncated proteins. Near-cognate tRNAs—those with anticodons differing by one nucleotide from PTCs—can erroneously incorporate amino acids at stop codons, causing readthrough events. SUP2 modulates this process by forming a complex with SUP45 (eRF1), which competitively blocks near-cognate tRNA binding at PTCs [3] [5]. This complex enhances termination accuracy by hydrolyzing peptidyl-tRNA and facilitating ribosomal dissociation. Mutations in SUP2 disrupt this fidelity, allowing near-cognate tRNAs to outcompete the termination machinery, thereby enabling nonsense suppression [3] [8].
SUP2 serves as a paradigm for dissecting nonsense suppression due to its dual functionality:
Table 2: SUP2-Dependent Nonsense Suppression Mechanisms
Mechanism | Molecular Consequence |
---|---|
SUP2 Mutation (e.g., sup2-) | Reduced eRF3 GTPase activity → impaired stop codon recognition |
SUP2 Overexpression | Saturation of termination complexes → increased near-cognate tRNA incorporation |
[PSI+] Prion Formation | Aggregated SUP35 → loss of functional eRF3 → genome-wide readthrough |
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